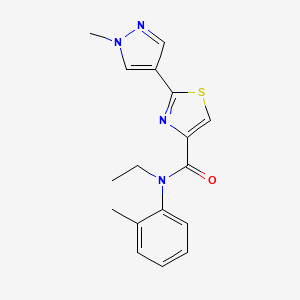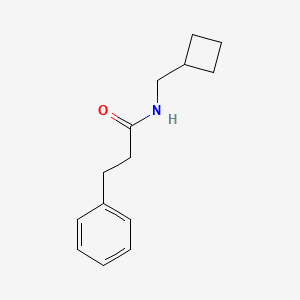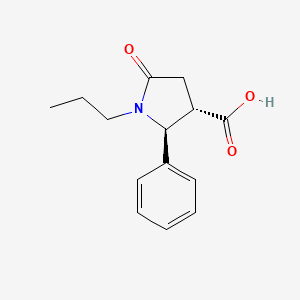![molecular formula C20H18N6O3 B7646001 N'-[(1S)-1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide](/img/structure/B7646001.png)
N'-[(1S)-1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(1S)-1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide, also known as BEXAROTENE, is a synthetic retinoid compound that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in the 1990s and has since been used in many scientific research studies.
Mechanism of Action
N'-[(1S)-1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide exerts its therapeutic effects by binding to and activating retinoid X receptors (RXRs) and retinoic acid receptors (RARs). These receptors are transcription factors that regulate gene expression and play important roles in various physiological processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. It has also been shown to inhibit tumor growth by inhibiting angiogenesis (the formation of new blood vessels that supply nutrients to the tumor) and metastasis (the spread of cancer cells to other parts of the body). In Alzheimer's disease, this compound has been shown to reduce amyloid-beta plaques in the brain by increasing the expression of apolipoprotein E (apoE), a protein that clears amyloid-beta from the brain. In HIV, this compound has been shown to inhibit viral replication by blocking the interaction between HIV integrase and host chromatin.
Advantages and Limitations for Lab Experiments
One advantage of N'-[(1S)-1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide is its high potency and selectivity for RXRs and RARs, which makes it a valuable tool for studying the roles of these receptors in various physiological processes. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential to induce hypertriglyceridemia (high levels of triglycerides in the blood), which can complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for the study of N'-[(1S)-1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer, Alzheimer's disease, and HIV. Another area of interest is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Additionally, the roles of RXRs and RARs in other physiological processes, such as metabolism and inflammation, warrant further investigation.
Synthesis Methods
The synthesis of N'-[(1S)-1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide involves several steps, including the coupling of 1-benzofuran-2-yl ethanone with 4-methyl-3-(tetrazol-1-yl) aniline, followed by the reaction with oxalyl chloride and subsequent treatment with hydroxylamine hydrochloride. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Scientific Research Applications
N'-[(1S)-1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and HIV. In cancer, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In Alzheimer's disease, it has been shown to improve cognitive function and reduce amyloid-beta plaques in the brain. In HIV, it has been shown to inhibit viral replication.
properties
IUPAC Name |
N'-[(1S)-1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-12-7-8-15(10-16(12)26-11-21-24-25-26)23-20(28)19(27)22-13(2)18-9-14-5-3-4-6-17(14)29-18/h3-11,13H,1-2H3,(H,22,27)(H,23,28)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWBGYAGXKKERB-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC(C)C2=CC3=CC=CC=C3O2)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)N[C@@H](C)C2=CC3=CC=CC=C3O2)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B7645922.png)


![4-benzyl-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxamide](/img/structure/B7645957.png)
![(2R)-2-(4-chlorophenyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B7645963.png)
![(2S)-N-[2-(1H-indol-3-yl)ethyl]-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B7645971.png)

![N-[4-[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7645993.png)
![(1R,2R)-2-[(4-cyclopropyl-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7646003.png)
![1-[[(1R)-1-(3-chlorophenyl)ethyl]carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B7646010.png)
![5-fluoro-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7646018.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-3-(4-methylphenyl)sulfonylpropanamide](/img/structure/B7646024.png)
![1-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-3-[2-(1-methylpyrazol-4-yl)ethyl]urea](/img/structure/B7646027.png)
